molecular formula C16H25ClN2O B11951244 Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- CAS No. 86781-58-0

Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)-

Cat. No.: B11951244
CAS No.: 86781-58-0
M. Wt: 296.83 g/mol
InChI Key: XIAPXMNZZWNYJS-UHFFFAOYSA-N
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Description

Properties

CAS No.

86781-58-0

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

1,1-dibutyl-3-(5-chloro-2-methylphenyl)urea

InChI

InChI=1S/C16H25ClN2O/c1-4-6-10-19(11-7-5-2)16(20)18-15-12-14(17)9-8-13(15)3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,20)

InChI Key

XIAPXMNZZWNYJS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=C(C=CC(=C1)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- typically involves the reaction of 5-chloro-2-methylaniline with dibutylcarbamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloromethylphenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted urea compounds with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- exhibits promising antimicrobial and anticancer properties. Its interactions at the molecular level may involve binding to specific enzymes or receptors, potentially modulating their activity to achieve therapeutic effects.

Antimicrobial Activity

In vitro studies have demonstrated that compounds structurally related to Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- can exhibit antibacterial effects against various pathogens such as Escherichia coli and Staphylococcus aureus. The unique arrangement of chlorine and methyl groups on the phenyl ring enhances its reactivity compared to other similar compounds.

Anticancer Research

The compound's potential in anticancer research is being explored through its ability to inhibit specific signaling pathways involved in cancer progression. Ongoing studies aim to elucidate its mechanisms of action and identify specific targets within cancer cells, which could lead to the development of novel therapeutic agents .

Case Studies

  • Inhibition of Enzyme Activity : Studies have focused on how Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- affects enzyme activity. For instance, its interactions with kinases have been investigated to understand its role in modulating cellular signaling pathways relevant to cancer treatment .
  • Drug Development : The compound is part of broader research into urea derivatives that have shown efficacy in drug discovery. Urea-based compounds are increasingly recognized for their role in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets .

Mechanism of Action

The mechanism of action of Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name : Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)-
  • CAS No.: 86781-58-0
  • Molecular Formula : C₁₆H₂₅ClN₂O
  • Molecular Weight : 296.84 g/mol
  • Structure : Features a urea core (NH₂CONH₂) substituted with two butyl groups on one nitrogen and a 5-chloro-2-methylphenyl group on the adjacent nitrogen .

Comparison with Structurally Similar Urea Derivatives

Substituent Variation in Phenylurea Derivatives

The compound belongs to the phenylurea class, characterized by aryl-substituted urea groups. Key structural analogs include:

Compound Name Substituents CAS No. Applications/Notes Reference
N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea (Fluometuron) - N,N-dimethyl groups
- 3-trifluoromethylphenyl group
2164-17-2 Herbicide (cotton crops)
N,N-dimethyl-N'-(4-isopropylphenyl)urea (Isoproturon) - N,N-dimethyl groups
- 4-isopropylphenyl group
34123-59-6 Herbicide (cereal crops)
N,N-dimethyl-N'-phenylurea (Fenuron) - N,N-dimethyl groups
- Unsubstituted phenyl group
101-42-8 Herbicide (non-crop areas)
Target Compound - N,N-dibutyl groups
- 5-chloro-2-methylphenyl group
86781-58-0 Industrial use only

Key Observations :

  • Aromatic Substitution: The 5-chloro-2-methylphenyl group introduces steric hindrance and electron-withdrawing effects, which may influence reactivity and binding interactions compared to simpler phenyl groups .

Thiourea Analogs

Thioureas (sulfur analogs of urea) with similar substitution patterns exhibit distinct metabolic and toxicological profiles:

Compound Name Structure Key Findings Reference
N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea Replaces urea oxygen with sulfur Forms a glutathione adduct during in vitro metabolism, indicating potential detoxification pathways .
Target Compound Urea backbone No metabolic data available; structural differences suggest reduced reactivity compared to thioureas.

Implications :

  • The substitution of oxygen with sulfur in thioureas enhances nucleophilic reactivity, leading to covalent adduct formation (e.g., with glutathione) .
  • The target urea compound likely exhibits lower metabolic activation due to the absence of a reactive sulfur atom.

Industrial vs. Agrochemical Ureas

The target compound differs from agrochemical ureas in key aspects:

Feature Target Compound Agrochemical Ureas (e.g., Fluometuron)
Alkyl Substituents Dibutyl groups Dimethyl or smaller alkyl groups
Aromatic Ring Chloro and methyl substituents Trifluoromethyl, isopropyl, or unsubstituted
Application Industrial use Herbicidal activity
Metabolism No data Well-characterized detoxification pathways

Structural-Activity Relationship :

  • Agrochemical ureas rely on smaller alkyl groups and electron-deficient aromatic rings for herbicidal activity via inhibition of photosynthesis .
  • The target compound’s bulky substituents likely preclude similar biological interactions, aligning with its industrial classification .

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- is a notable example, exhibiting various pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against different biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a urea functional group with dibutyl and 5-chloro-2-methylphenyl substituents. The presence of chlorine and methyl groups on the phenyl ring is believed to enhance its biological activity through electronic and steric effects.

Biological Activity Overview

  • Urease Inhibition
    • The compound has been evaluated for its urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various physiological processes.
    • In a study comparing various urea derivatives, compounds similar to N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- exhibited potent urease inhibition, with IC50 values significantly lower than standard inhibitors like thiourea. For instance, certain derivatives showed IC50 values as low as 0.0019μM0.0019\,\mu M compared to 4.7455μM4.7455\,\mu M for thiourea .
  • Anticancer Activity
    • Urea derivatives have also been assessed for their antiproliferative effects against various cancer cell lines. The compound demonstrated significant cytotoxicity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines.
    • The structure-activity relationship indicates that modifications to the urea moiety can enhance antiproliferative activity. For example, substituents at specific positions on the phenyl ring were shown to improve efficacy against cancer cells .
  • Antimicrobial Properties
    • Preliminary evaluations suggest that the compound may possess antimicrobial activity against a range of pathogenic bacteria. Studies indicate that urea derivatives can exhibit minimum inhibitory concentrations (MIC) in the range of 0.030.12μg/mL0.03-0.12\,\mu g/mL against strains such as Staphylococcus aureus and Streptococcus pyogenes .

Structure-Activity Relationship (SAR)

The biological activity of Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- can be attributed to its structural features:

SubstituentEffect on Activity
Chlorine groupEnhances potency through electronic effects
Methyl groupIncreases lipophilicity and cellular uptake
Dibutyl groupsContributes to hydrophobic interactions

Research indicates that the incorporation of specific functional groups can lead to improved binding affinity to biological targets, enhancing both urease inhibition and anticancer activity .

Case Studies

  • Urease Inhibition Study
    • A comparative study synthesized several urea derivatives and tested their urease inhibition in vitro.
    • Results showed that the synthesized compounds exhibited IC50 values ranging from 0.0019μM0.0019\,\mu M to 0.0532μM0.0532\,\mu M, significantly outperforming traditional inhibitors like thiourea .
  • Anticancer Efficacy Assessment
    • A series of urea derivatives were tested for antiproliferative activity against cancer cell lines.
    • Compounds similar to N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- demonstrated IC50 values in the range of 5.1620μM5.16-20\,\mu M, indicating promising potential as anticancer agents .

Q & A

Q. How to design a stability study under physiological conditions for drug delivery applications?

  • Methodology : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and human serum at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via HPLC for degradation products. Compare with stability in acidic conditions (pH 2.0) to simulate gastric fluid .

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